![molecular formula C10H8N2O2S B3286325 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid CAS No. 82424-75-7](/img/structure/B3286325.png)
4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid
Overview
Description
“4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid” is a compound with the CAS Number: 82114-19-0 . It has a molecular weight of 288.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied .Molecular Structure Analysis
The molecular structure of “4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid” is characterized by its InChI Code: 1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) .Chemical Reactions Analysis
The chemical reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied .Physical And Chemical Properties Analysis
“4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid” is a powder at room temperature . It has a molecular weight of 288.25 .Scientific Research Applications
Antimicrobial Applications
Thiazoles, including 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid, have been found to have antimicrobial properties . For example, sulfazole, a derivative of thiazole, is used as an antimicrobial drug .
Antiretroviral Applications
Thiazoles also have antiretroviral properties. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Applications
Thiazoles have been found to have antifungal properties. Abafungin, an antifungal drug, contains a thiazole moiety .
Anticancer Applications
Thiazoles have been found to have anticancer properties. Tiazofurin, an anticancer drug, contains a thiazole moiety . Additionally, some thiazole-based compounds have shown selective action towards human glioblastoma and melanoma cells .
Anti-Alzheimer Applications
Thiazoles have been found to have anti-Alzheimer properties . They are being studied for their potential use in the treatment of Alzheimer’s disease.
Antihypertensive Applications
Thiazoles have been found to have antihypertensive properties . They are being studied for their potential use in the treatment of hypertension.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-7-8(6-4-2-1-3-5-6)12-15-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVQCWQMQWFMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254139 | |
Record name | 4-Amino-3-phenyl-5-isothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82424-75-7 | |
Record name | 4-Amino-3-phenyl-5-isothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82424-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-phenyl-5-isothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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